![molecular formula C47H95N3O3 B12618159 3,3'-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) (non-preferred name) CAS No. 917572-93-1](/img/structure/B12618159.png)
3,3'-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) (non-preferred name)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydroxypentyl group linked to an azanediyl core, which is further connected to two N-octadecylpropanamide groups. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) typically involves multi-step organic reactions. One common method includes the reaction of 5-hydroxypentylamine with N-octadecylpropanamide under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the continuous addition of reactants, real-time monitoring of reaction conditions, and efficient separation and purification techniques to isolate the final product. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the compound.
化学反応の分析
Types of Reactions
3,3’-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
科学的研究の応用
3,3’-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in cellular processes and interactions.
Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism by which 3,3’-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function. The compound’s structure enables it to participate in various biochemical pathways, potentially modulating cellular responses and signaling mechanisms.
類似化合物との比較
Similar Compounds
3,3’-((2-Hydroxyethyl)azanediyl)dipropionic acid: Another compound with a similar azanediyl core.
Uniqueness
3,3’-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) stands out due to its specific structural arrangement, which imparts unique chemical and physical properties
特性
CAS番号 |
917572-93-1 |
|---|---|
分子式 |
C47H95N3O3 |
分子量 |
750.3 g/mol |
IUPAC名 |
3-[5-hydroxypentyl-[3-(octadecylamino)-3-oxopropyl]amino]-N-octadecylpropanamide |
InChI |
InChI=1S/C47H95N3O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-40-48-46(52)38-43-50(42-36-33-37-45-51)44-39-47(53)49-41-35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h51H,3-45H2,1-2H3,(H,48,52)(H,49,53) |
InChIキー |
JRPHRHLYCYVQCV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CCN(CCCCCO)CCC(=O)NCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


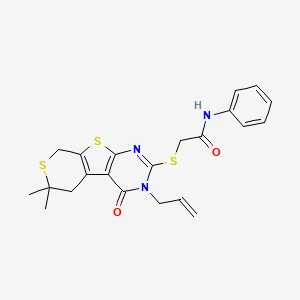
![(1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12618089.png)
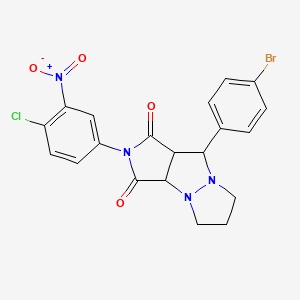
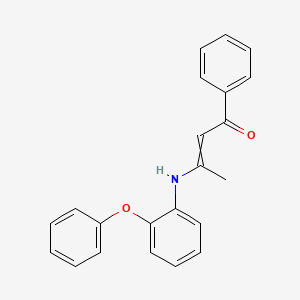
![3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one](/img/structure/B12618102.png)
![1-[5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]azepane](/img/structure/B12618122.png)
![Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl-](/img/structure/B12618126.png)
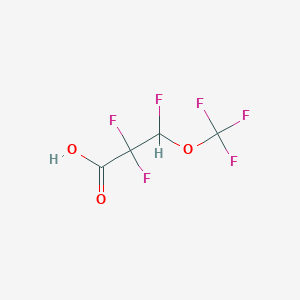
![(5'E)-2-(4-fluorophenyl)-5'-[(4-fluorophenyl)methylidene]-8a-hydroxyspiro[4,4a,5,6,7,8-hexahydro-2H-chromene-3,2'-cyclopentane]-1'-one](/img/structure/B12618140.png)

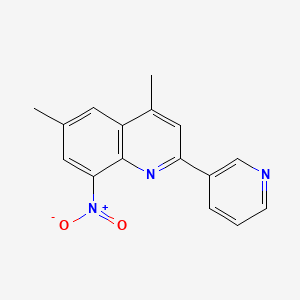

![N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide](/img/structure/B12618154.png)
![6-Chloro-5-[(3,4-dichlorophenyl)sulfanyl]-1H-indazole-4,7-dione](/img/structure/B12618160.png)
